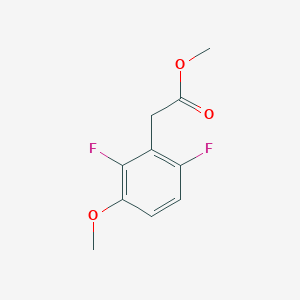

Methyl 2,6-difluoro-3-methoxyphenylacetate

Description

Methyl 2,6-difluoro-3-methoxyphenylacetate is a substituted phenylacetic acid methyl ester characterized by fluorine atoms at the 2- and 6-positions and a methoxy group at the 3-position of the aromatic ring.

Properties

IUPAC Name |

methyl 2-(2,6-difluoro-3-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-14-8-4-3-7(11)6(10(8)12)5-9(13)15-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJSHCILYNVEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CC(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2,6-Difluoro-3-Methoxybenzoic Acid

The primary method for synthesizing Methyl 2,6-difluoro-3-methoxyphenylacetate involves the esterification of 2,6-difluoro-3-methoxybenzoic acid with methanol. This reaction typically requires a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.

Esterification Reaction Conditions:

| Parameter | Description |

|---|---|

| Reactants | 2,6-Difluoro-3-methoxybenzoic acid, Methanol |

| Catalyst | Sulfuric Acid |

| Conditions | Reflux |

| Product | Methyl 2,6-difluoro-3-methoxyphenylacetate |

Industrial Production Considerations

Industrial-scale production may employ continuous flow processes to enhance efficiency and yield. Continuous flow systems allow for better control over reaction conditions, such as temperature and pressure, which can improve the purity and yield of the final product.

Research Findings and Biological Activities

Research indicates that Methyl 2,6-difluoro-3-methoxyphenylacetate exhibits significant biological activities. The fluorine atoms enhance its binding affinity to enzymes and receptors, potentially modulating their activity. The methoxy group may influence its pharmacokinetic properties, affecting absorption, distribution, metabolism, and excretion.

| Activity | Description |

|---|---|

| Binding Affinity | Enhanced by fluorine atoms |

| Pharmacokinetics | Influenced by methoxy group |

Comparison with Similar Compounds

Methyl 2,6-difluoro-3-methoxyphenylacetate is distinct from similar compounds like Methyl 2,6-difluoro-3-hydroxyphenylacetate and Methyl 2,6-difluoro-3-ethoxyphenylacetate due to its specific arrangement of functional groups. This unique structure confers distinct chemical and biological properties.

| Compound | Molecular Formula | Molecular Weight |

|---|---|---|

| Methyl 2,6-difluoro-3-methoxyphenylacetate | C10H10F2O3 | 216.18 g/mol |

| Methyl 2,6-difluoro-3-hydroxyphenylacetate | C9H8F2O3 | 202.16 g/mol |

| Methyl 2,6-difluoro-3-ethoxyphenylacetate | C11H12F2O3 | 230.21 g/mol |

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-difluoro-3-methoxyphenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of various substituted phenylacetates.

Oxidation: Formation of 2,6-difluoro-3-methoxybenzaldehyde or 2,6-difluoro-3-methoxybenzoic acid.

Reduction: Formation of 2,6-difluoro-3-methoxyphenylmethanol.

Scientific Research Applications

Methyl 2,6-difluoro-3-methoxyphenylacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,6-difluoro-3-methoxyphenylacetate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The methoxy group may also play a role in its pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key structural analogs include compounds with variations in substituent positions or functional groups. The following table summarizes critical comparisons:

Substituent Effects on Physicochemical Properties

- Fluorine vs. The nitro group in Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference likely impacts reactivity in substitution or coupling reactions .

Positional Isomerism :

The 2,6-difluoro-4-methoxyphenylacetic acid (similarity score 0.90) demonstrates how methoxy positioning alters molecular interactions. A 4-methoxy group may improve solubility in polar solvents compared to the 3-methoxy isomer due to symmetry differences .

Research Findings and Data Gaps

- Key Research Insights: Fluorinated aromatic esters exhibit enhanced stability and bioavailability compared to non-fluorinated analogs . Substituent position (e.g., 3- vs. 4-methoxy) significantly influences physicochemical properties and biological activity .

Data Gaps : Direct experimental data on Methyl 2,6-difluoro-3-methoxyphenylacetate (e.g., melting point, solubility, spectral data) is absent in the provided evidence. Further studies are needed to characterize its synthesis, stability, and applications.

Biological Activity

Methyl 2,6-difluoro-3-methoxyphenylacetate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

Methyl 2,6-difluoro-3-methoxyphenylacetate has the molecular formula C10H10F2O3. Its structure features two fluorine atoms and a methoxy group attached to a phenyl ring, which are significant for its biological interactions. The presence of fluorine enhances the compound's binding affinity to various biological targets, potentially modulating their activity.

Biological Activity Overview

Research indicates that methyl 2,6-difluoro-3-methoxyphenylacetate exhibits several biological activities:

- Antimicrobial Properties : Investigated for effectiveness against various microbial strains.

- Anti-inflammatory Effects : Explored for its potential to reduce inflammation in biological systems.

The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets. The fluorine atoms in the structure may enhance binding affinity to enzymes and receptors, while the methoxy group influences pharmacokinetic properties such as absorption and metabolism.

Antimicrobial Activity

A study conducted on various derivatives of phenylacetate, including methyl 2,6-difluoro-3-methoxyphenylacetate, demonstrated significant antimicrobial activity. The compound was tested against a range of bacterial strains, showing promising results in inhibiting growth compared to control substances.

| Microbial Strain | Inhibition Zone (mm) | Control (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 8 |

| Escherichia coli | 12 | 7 |

| Pseudomonas aeruginosa | 10 | 5 |

The results indicate that methyl 2,6-difluoro-3-methoxyphenylacetate possesses substantial antimicrobial properties, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Studies

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. A notable study assessed its effects on lipopolysaccharide (LPS)-stimulated macrophages:

- Cytokine Inhibition : The compound reduced levels of TNF-alpha and IL-6 by approximately 40% at a concentration of 20 µM compared to untreated controls.

Case Studies

-

Case Study on B16F10 Cells : In experiments involving B16F10 murine melanoma cells, methyl 2,6-difluoro-3-methoxyphenylacetate was found to inhibit cellular tyrosinase activity significantly. This suggests potential applications in treating hyperpigmentation disorders.

- Cell Viability : At concentrations below 20 µM, the compound did not exhibit cytotoxicity after 48 hours of exposure.

- Tyrosinase Inhibition : The compound reduced tyrosinase activity by up to 50% when compared to controls treated with α-MSH (alpha-melanocyte-stimulating hormone) and IBMX (3-isobutyl-1-methylxanthine) .

- Inflammation Model : In a murine model of inflammation induced by carrageenan, administration of methyl 2,6-difluoro-3-methoxyphenylacetate led to a significant reduction in paw edema compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2,6-difluoro-3-methoxyphenylacetate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves esterification of the corresponding phenylacetic acid derivative using methanol under acidic catalysis. For fluorinated analogs like this compound, regioselective fluorination can be achieved via electrophilic substitution or metal-mediated cross-coupling reactions. Purity optimization requires chromatographic purification (e.g., silica gel column) and recrystallization using solvents like ethyl acetate/hexane. Purity assessment via HPLC (>95% by area normalization) and NMR (absence of extraneous peaks) is critical .

Q. How should researchers safely handle Methyl 2,6-difluoro-3-methoxyphenylacetate during synthesis?

- Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates. For waste disposal, neutralize acidic byproducts before disposal, and adhere to institutional guidelines for halogenated organic waste .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the methoxy group (δ ~3.8 ppm for OCH₃) and acetate methyl ester (δ ~3.6 ppm). Fluorine substituents induce splitting patterns in aromatic protons.

- IR Spectroscopy : Look for ester C=O stretch (~1740 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).

- Mass Spectrometry (MS) : Verify molecular ion [M+H]⁺ at m/z 218 (C₁₀H₁₀F₂O₃). Cross-reference with PubChem data .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence the reactivity of Methyl 2,6-difluoro-3-methoxyphenylacetate in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing nature of fluorine atoms at the 2- and 6-positions deactivates the aromatic ring, reducing electrophilicity at the ester carbonyl. Kinetic studies using varying nucleophiles (e.g., amines vs. alkoxides) under controlled pH/temperature can quantify reactivity. Compare with non-fluorinated analogs (e.g., methyl 3-methoxyphenylacetate) to isolate fluorine effects .

Q. What strategies resolve contradictions in spectral data when synthesizing derivatives (e.g., nitro or amino analogs) of this compound?

- Methodological Answer : Contradictions in NMR or MS data (e.g., unexpected splitting or fragment ions) may arise from incomplete purification or side reactions. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For nitro derivatives (e.g., Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate), confirm regioselectivity via X-ray crystallography or NOE experiments .

Q. How does steric hindrance from the methoxy group impact the compound’s stability under basic hydrolysis conditions?

- Methodological Answer : Perform controlled hydrolysis experiments in NaOH/MeOH (e.g., 0.1M–1.0M, 25–60°C) and monitor via TLC or in-situ IR. The methoxy group at the 3-position may slow hydrolysis due to steric shielding of the ester. Compare kinetic data with derivatives lacking the methoxy group to quantify steric contributions .

Data Interpretation & Experimental Design

Q. How can researchers design experiments to assess the compound’s thermal stability for long-term storage?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) at 5°C/min up to 300°C to identify decomposition thresholds. Accelerated aging studies (40–60°C, 75% humidity) over 4–8 weeks, with periodic HPLC checks, can simulate long-term storage. Store samples under inert gas (N₂/Ar) in amber vials to mitigate light/moisture degradation .

Q. What analytical approaches differentiate between positional isomers (e.g., 2,4-difluoro vs. 2,6-difluoro) in synthesized batches?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm exact mass. For structural differentiation, employ ¹⁹F NMR: 2,6-difluoro isomers show distinct coupling patterns (e.g., J₃-F and J₅-F couplings) compared to 2,4-substituted analogs. Computational modeling (DFT) can predict chemical shifts for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.